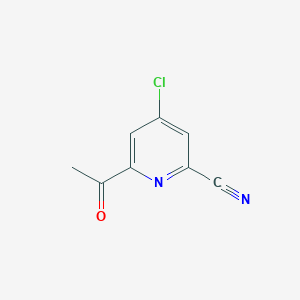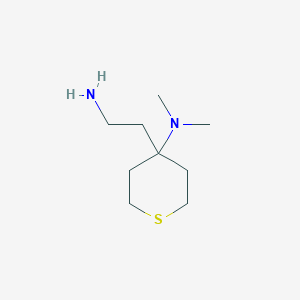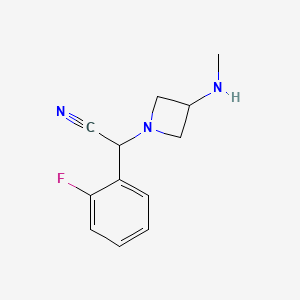
Quercetin 5,4'-dimethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,5-Di-O-methyl quercetin is a methylated derivative of quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Di-O-methyl quercetin typically involves the selective methylation of quercetin. One efficient method includes the use of dichlorodiphenylmethane in diphenyl ether to protect the hydroxy groups at specific positions, followed by selective demethylation using reagents like boron tribromide (BBr3) and boron trichloride (BCl3) .
Industrial Production Methods: Industrial production methods for 4’,5-Di-O-methyl quercetin are not extensively documented. the general approach involves large-scale synthesis using the aforementioned selective protection and methylation techniques, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4’,5-Di-O-methyl quercetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, quercetin.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methylated positions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include various methylated and demethylated derivatives of quercetin, as well as oxidized products like quinones .
Aplicaciones Científicas De Investigación
4’,5-Di-O-methyl quercetin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of methylation on the chemical properties of flavonoids.
Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Research focuses on its anticancer properties and its ability to modulate various signaling pathways involved in cancer progression.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties .
Mecanismo De Acción
4’,5-Di-O-methyl quercetin is compared with other methylated derivatives of quercetin, such as:
- 3’-O-methylquercetin (Isorhamnetin)
- 4’-O-methylquercetin (Tamarixetin)
Uniqueness: 4’,5-Di-O-methyl quercetin is unique due to its specific methylation pattern, which influences its chemical stability, bioavailability, and biological activities. This distinct structure allows it to interact differently with molecular targets compared to other methylated quercetins .
Comparación Con Compuestos Similares
- Isorhamnetin: Known for its anti-inflammatory and anticancer properties.
- Tamarixetin: Exhibits antioxidant and cardioprotective effects .
Propiedades
Fórmula molecular |
C17H14O7 |
|---|---|
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
3,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-5-methoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-11-4-3-8(5-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |
Clave InChI |
QTUNBLFELCXAOU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


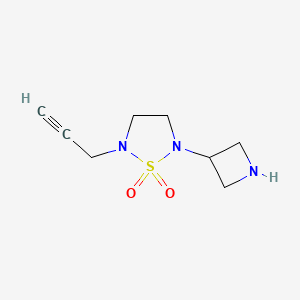
![2-amino-N-(3-methylbutyl)-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14867911.png)

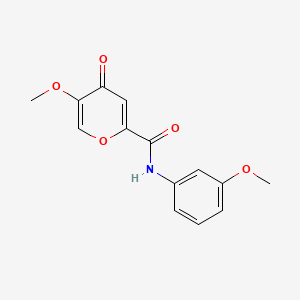

![1-(2-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14867930.png)
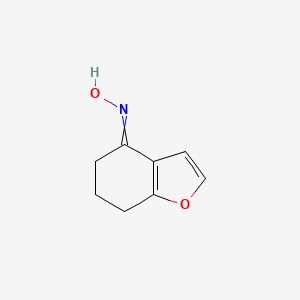

![1-{[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14867949.png)

